molecular formula C24H23BrN2O2S2 B12020523 (3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12020523
M. Wt: 515.5 g/mol
InChI Key: NUEXVCFCUJRMEN-MRCUWXFGSA-N
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Description

(3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that includes a thiazolidinone ring, an indolinone core, and a bromine substituent, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the formation of the indolinone core, and finally, the introduction of the bromine substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups such as amines, ethers, or halides.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its structure could be modified to create polymers, coatings, or other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3Z)-1-benzyl-5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one include other thiazolidinone derivatives, indolinone derivatives, and brominated organic compounds. Examples include:

  • (3Z)-1-benzyl-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
  • 1-benzyl-5-bromo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of this compound lies in its combination of structural features The presence of the thiazolidinone ring, indolinone core, and bromine substituent provides a distinct set of chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C24H23BrN2O2S2

Molecular Weight

515.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23BrN2O2S2/c1-2-3-4-8-13-26-23(29)21(31-24(26)30)20-18-14-17(25)11-12-19(18)27(22(20)28)15-16-9-6-5-7-10-16/h5-7,9-12,14H,2-4,8,13,15H2,1H3/b21-20-

InChI Key

NUEXVCFCUJRMEN-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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